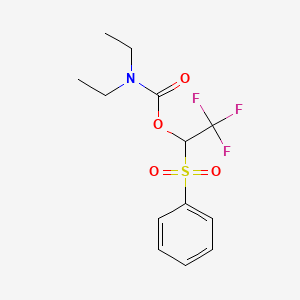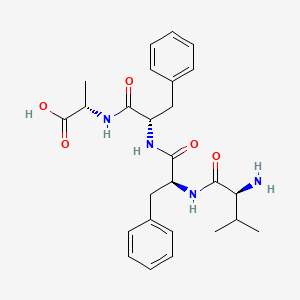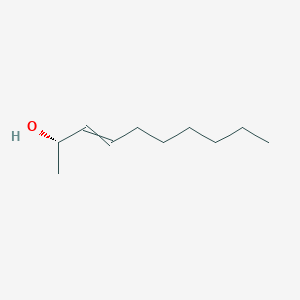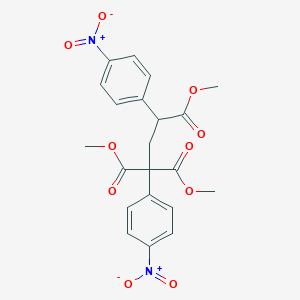
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate is a chemical compound with the molecular formula C21H20N2O10 It is known for its unique structure, which includes three carboxylate groups and two nitrophenyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate typically involves the esterification of 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1,3-bis(4-aminophenyl)propane-1,1,3-tricarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid.
Applications De Recherche Scientifique
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl 1,1,3-propanetricarboxylate: Similar structure but lacks the nitrophenyl groups.
1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid: Similar structure but in the acid form rather than the ester form.
Uniqueness
Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate is unique due to the presence of both nitrophenyl and ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
494836-69-0 |
|---|---|
Formule moléculaire |
C21H20N2O10 |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C21H20N2O10/c1-31-18(24)17(13-4-8-15(9-5-13)22(27)28)12-21(19(25)32-2,20(26)33-3)14-6-10-16(11-7-14)23(29)30/h4-11,17H,12H2,1-3H3 |
Clé InChI |
RRYZZWGFJBRYBG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



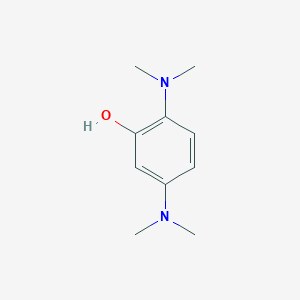
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
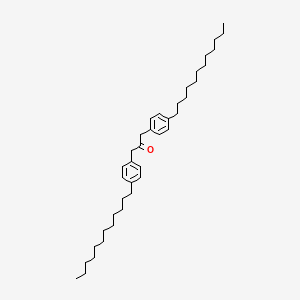
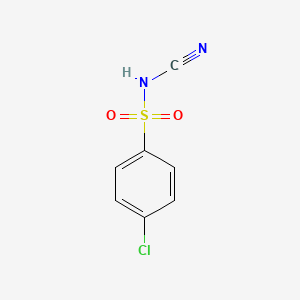
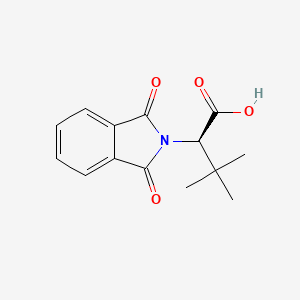
![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
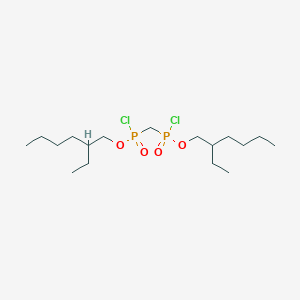
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
